molecular formula C20H22N4O3 B2916064 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 955598-40-0

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2916064
CAS No.: 955598-40-0
M. Wt: 366.421
InChI Key: VJZJIDYVSQHRSQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery research, particularly for the development of protein kinase inhibitors. This compound features the imidazo[1,2-b]pyridazine scaffold, a privileged nitrogen-containing heterocyclic structure known for its diverse pharmacological potential and ability to interact with various biological targets . The molecular structure incorporates a cyclopentanecarboxamide moiety and methoxy substituents, which are common modifications employed to optimize drug-like properties including solubility, metabolic stability, and target binding affinity.Researchers primarily utilize this compound as a key intermediate or structural template in designing novel therapeutic agents. Structural analogs based on the imidazo[1,2-b]pyridazine core have demonstrated potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases, with some candidates exhibiting IC50 values in the nanomolar range and showing efficacy in suppressing tumor growth in preclinical models . Other closely related derivatives have been investigated as ligands for GABA receptors, indicating potential applications in neuroscience research for conditions such as anxiety, insomnia, and epilepsy . The broad utility of this chemical scaffold is further evidenced by documented activities of pyridazine derivatives, which include antibacterial, anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties in research settings . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers are advised to consult relevant scientific literature on imidazo[1,2-b]pyridazine chemistry to fully explore the potential applications of this compound in their specific experimental systems.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-26-17-8-7-14(11-15(17)22-20(25)13-5-3-4-6-13)16-12-24-18(21-16)9-10-19(23-24)27-2/h7-13H,3-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJIDYVSQHRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazo[1,2-b]pyridazine moiety, which is significant for its biological activity. The presence of methoxy groups enhances its solubility and bioavailability. The molecular formula is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of approximately 388.43 g/mol.

PropertyValue
Molecular FormulaC22H20N4O3
Molecular Weight388.43 g/mol
StructureStructure

The primary biological activity of this compound is linked to its inhibition of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and proliferation. Research indicates that this compound induces G1-phase cell cycle arrest and suppresses the phosphorylation of key proteins such as AKT and S6, suggesting its potential as an anticancer therapeutic agent.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer properties through:

  • Inhibition of mTOR Pathway : This inhibition leads to reduced cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic markers.

Interaction with Protein Kinases

The compound has been identified to interact specifically with protein kinases involved in cancer progression. Its structural features allow effective binding to these targets, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human cancer cell lines, including breast and lung cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast)5.0
    A549 (Lung)3.8
  • Mechanistic Studies : Research indicated that the compound effectively downregulates the expression of cyclin D1 and upregulates p21, leading to cell cycle arrest.
  • Animal Models : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with the compound compared to control groups.

Future Directions

The unique structural characteristics of this compound position it as a promising candidate for further development in drug discovery. Future research should focus on:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:

Compound Name Substituent (Position 2) Amide Type Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Methoxy Cyclopentanecarboxamide C₂₀H₂₂N₄O₃ ~366.4 Electron-donating methoxy group; moderate size and lipophilicity
N-(2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Cyclopentanecarboxamide Fluoro Cyclopentanecarboxamide C₁₉H₁₉FN₄O₂ 354.4 Electron-withdrawing fluorine; smaller size; potential for halogen bonding
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)-2-Phenoxyacetamide Chloro Phenoxyacetamide C₂₁H₁₇ClN₄O₃ 408.8 Bulky phenoxy group; chloro substituent increases molecular weight and polarity
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)-2,3-Dimethoxybenzamide Chloro Dimethoxybenzamide C₂₂H₁₉ClN₄O₄ 438.9 Additional methoxy groups; high molecular weight; enhanced steric hindrance
2-Ethoxy-N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Benzamide Methoxy Benzamide (Ethoxy) C₂₃H₂₂N₄O₄ 418.4 Ethoxy group increases hydrophobicity; aromatic amide vs. aliphatic cyclopentane

Structural and Functional Differences

Substituent Effects on the Phenyl Ring
  • Methoxy (Target Compound) : Enhances electron density, improving solubility through hydrogen bonding. The bulkier OCH₃ group may reduce steric accessibility compared to smaller substituents like F or Cl .
  • Fluoro () : Electron-withdrawing nature may alter electronic properties and binding interactions. Fluorine’s small size allows for tighter packing in crystals, as seen in hydrogen-bonding patterns .
  • Chloro (–7) : Increases molecular weight and polarity. Chlorine’s polarizability may enhance intermolecular interactions (e.g., halogen bonding) but could reduce bioavailability due to higher hydrophobicity .
Amide Group Variations

Implications of Molecular Weight and Solubility

  • Lower molecular weight analogs (e.g., at 354.4 g/mol) may exhibit better diffusion rates, whereas higher-weight compounds (e.g., at 438.9 g/mol) face challenges in bioavailability .
  • Methoxy and ethoxy groups (Target and ) improve aqueous solubility relative to chloro or fluoro substituents .

Hydrogen Bonding and Crystal Packing

  • The amide group in all compounds serves as a hydrogen bond donor/acceptor, influencing crystal packing and stability .
  • Methoxy groups act as hydrogen bond acceptors, while chloro and fluoro substituents participate in weaker interactions (e.g., C–H···Cl/F) .

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